N,O-Bis(trimethylsilyl)acetamide
Overview
Description
N,O-Bis(trimethylsilyl)acetamide (BSA) is used for silylating lipolysates for gas-liquid chromatography. This process allows direct injection of the sample and silylating agent into the column without the need for converting free fatty acids to methyl esters, making silyl esters elute as sharp chromatographic peaks (Tallent & Kleiman, 1968).
Synthesis Analysis
BSA is synthesized via the transsilylation of N,O-bis(trimethylsilyl)acetamide with halomethyldimethylchlorosilane, producing compounds used in various chemical transformations. This synthesis highlights its functional versatility and reactive nature (Kowalski & Lasocki, 1976).
Molecular Structure Analysis
The molecular structure of BSA derivatives has been analyzed through NMR and IR spectra, indicating a stable N,N-disilylacetamide structure. These analyses provide insights into the dynamics of hindered rotation around the C-N bond and thermolysis products (Kowalski & Lasocki, 1976).
Chemical Reactions and Properties
BSA facilitates various chemical reactions, including peptide coupling and the Claisen rearrangement. It acts as a coupling agent in peptide synthesis under mild conditions and suppresses abnormal aromatic Claisen rearrangement products (Huang & Feng, 2016; Fukuyama, Li & Peng, 1994)(https://consensus.app/papers/111333hexamethyldisilazane-fukuyama/2ef94148baf65bd8bdc01227fd348a87/?utm_source=chatgpt).
Physical Properties Analysis
The physical properties, such as the melting and boiling points, solubility, and stability of BSA, play a crucial role in its application in chemical synthesis and analysis. However, specific details on these properties are inferred from the context of its use and chemical interactions as detailed in the provided studies.
Chemical Properties Analysis
BSA's chemical properties, including reactivity with different chemical groups and stability under various conditions, are highlighted in its use for silylations and protective measures in synthesis. It shows rapid and quantitative silyl-proton exchange reactions under mild conditions (Klebe, Finkbeiner & White, 1966).
Scientific Research Applications
Silylation of Lipolysis Products for Gas-Liquid Chromatography : N,O-Bis(trimethylsilyl)acetamide is used for the silylation of lipolysis products, facilitating their analysis via gas-liquid chromatography. This process allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column (Tallent & Kleiman, 1968).
Preparation of Trimethylsilyl Derivatives of Sodium Salts of Organic Acids : It does not form trimethylsilyl derivatives of sodium salts of many organic acids unless specific conditions are met. This property is useful in reducing losses of organic acids during lyophilisation by converting them to sodium salts and preparing volatile derivatives for gas chromatography directly from the salt residue (Poole, Llater & Orrell, 1976).
Coupling Agents for Dipeptide Synthesis : It acts as a coupling agent in the synthesis of dipeptides. The coupling reaction can be performed under mild conditions, making it useful in conventional drug production (Huang & Feng, 2016).
Silylations as a Highly Reactive Silyl Donor : Used in silyl-proton exchange reactions, it facilitates the preparative silylation of various compounds such as amides, ureas, amino acids, phenols, carboxylic acids, and enols. It serves as a protective measure and a means of preparing reactive intermediates (Klebe, Finkbeiner & White, 1966).
Aromatic Claisen Rearrangement : N,O-Bis(trimethylsilyl)acetamide is used to suppress the formation of abnormal aromatic Claisen rearrangement products by trapping the normal products as their silyl ethers (Fukuyama, Li & Peng, 1994).
Preparation of Trimethylsilyl Derivatives of Chloramphenicol : It facilitates the silylation of chloramphenicol, yielding various derivatives depending on the solvents used (Janssen & Vanderhaeghe, 1973).
Solvent-Free Synthesis of Dihydropyrimidine Derivatives : N,O-Bis(trimethylsilyl)acetamide is used as a catalyst in the solvent-free synthesis of dihydropyrimidine derivatives, offering an efficient method for this synthesis (Murthy, Rajack & Yuvaraj, 2016).
Silylation of Poly-L-Lysine Hydrobromide : It is used to improve the solubility of poly-L-lysine hydrobromide in apolar organic solvents (Beauregard, Hu, Grainger & James, 2001).
Safety And Hazards
Future Directions
BSA has potential applications in the development of lithium-metal batteries . It can help suppress the generation of lithium dendrites and control the volume expansion of lithium anodes . The results can be extended to other additives containing Si−O functional groups to replace the same type of fluorine-containing additives .
properties
IUPAC Name |
trimethylsilyl N-trimethylsilylethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOVKLKJSOKLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051525 | |
Record name | N,O-bis(Trimethylsilyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | N,O-Bis(trimethylsilyl)acetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15801 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
trimethylsilyl N-trimethylsilylethanimidate | |
CAS RN |
10416-59-8 | |
Record name | N,O-Bis(trimethylsilyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10416-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,O-bis(Trimethylsilyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl N-trimethylsilylacetamidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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